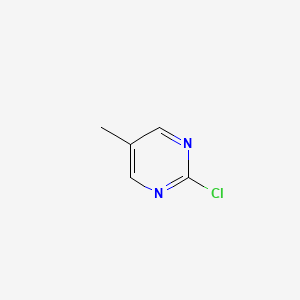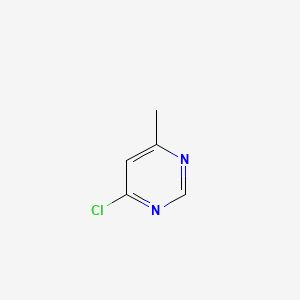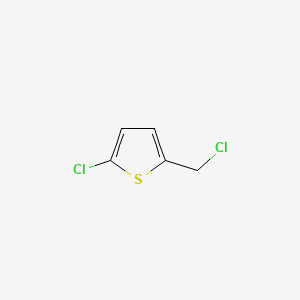
6-Methoxy-1,3-benzodioxole-5-carbaldehyde
Overview
Description
2-Methoxy-4,5-Methylenedioxybenzaldehyde is an organic compound with the molecular formula C10H10O4 It is a derivative of benzaldehyde, featuring both methoxy and methylenedioxy functional groups
Scientific Research Applications
2-Methoxy-4,5-Methylenedioxybenzaldehyde has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxy-4,5-Methylenedioxybenzaldehyde involves the bromination of piperonal with bromine in acetic acid, followed by refluxing the resulting 2-bromo-4,5-methylenedioxybenzaldehyde with sodium methoxide and copper bromide . Another method includes the nitration of piperonal to 6-nitropiperonal, reduction to the aminoaldehyde, and diazotization to 2-hydroxy-4,5-methylenedioxybenzaldehyde .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the processes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,5-Methylenedioxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylenedioxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2-Methoxy-4,5-Methylenedioxybenzoic acid.
Reduction: 2-Methoxy-4,5-Methylenedioxybenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,5-Methylenedioxybenzaldehyde is not fully understood. it is known to interact with various enzymes and signaling pathways in the body. For example, it can undergo metabolic transformations to form active metabolites that may exert biological effects . These interactions can influence cellular processes and potentially lead to therapeutic outcomes.
Similar Compounds:
Myristicin: 3-Methoxy-4,5-Methylenedioxyallylbenzene, found in nutmeg and other spices.
MMDMA: 5-Methoxy-3,4-Methylenedioxymethamphetamine, a designer drug with structural similarities.
Comparison: 2-Methoxy-4,5-Methylenedioxybenzaldehyde is unique due to its specific functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds like myristicin and MMDMA. For instance, while myristicin is primarily known for its insecticidal and psychoactive effects, 2-Methoxy-4,5-Methylenedioxybenzaldehyde is more commonly used as an intermediate in organic synthesis .
Properties
IUPAC Name |
6-methoxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYDDIPUGCVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206495 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-00-7 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
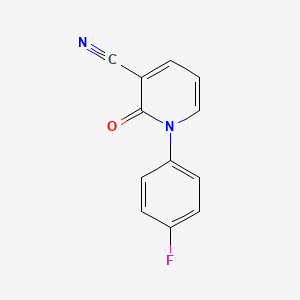

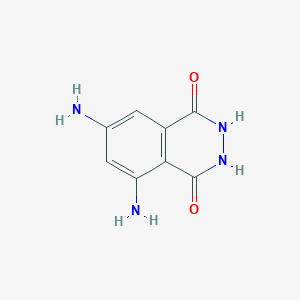
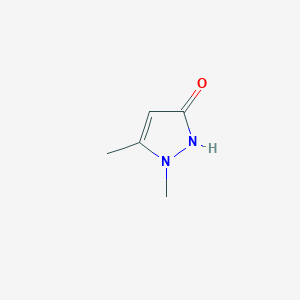
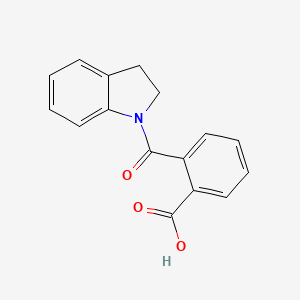
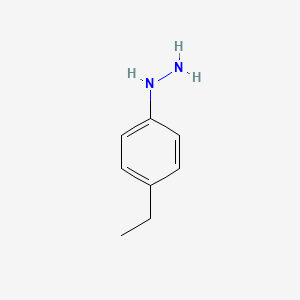
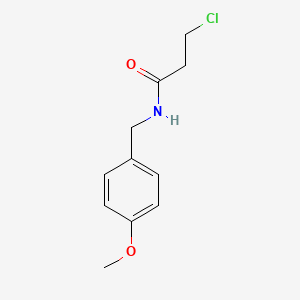
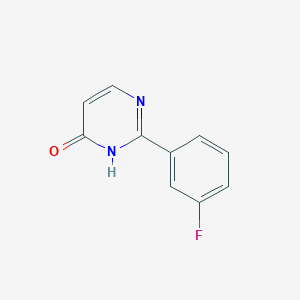

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)

